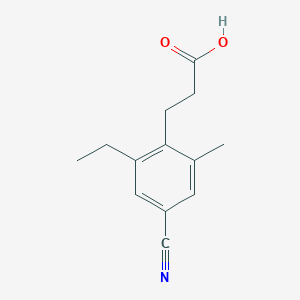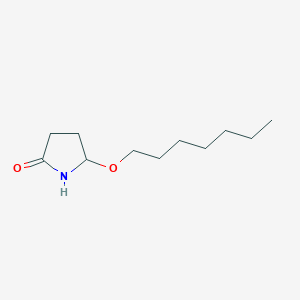![molecular formula C16H17N3O2 B8395391 (S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B8395391.png)
(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester
描述
(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyano group, a tetrahydro-cyclopenta[b]indole core, and a carbamic acid isopropyl ester moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydro-cyclopenta[b]indole Core: This step involves the cyclization of a suitable precursor to form the indole ring system.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Carbamic Acid Isopropyl Ester: This step involves the reaction of the intermediate compound with isopropyl chloroformate in the presence of a base to form the carbamic acid ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
化学反应分析
Types of Reactions
(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester involves its interaction with specific molecular targets. The cyano group and the indole core play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may affect various signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar ester moiety but different core structure.
Trimethoxyphenylsilane: Another compound with a similar ester group but different functional groups.
Uniqueness
The uniqueness of (S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester lies in its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
属性
分子式 |
C16H17N3O2 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC 名称 |
propan-2-yl N-(7-cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate |
InChI |
InChI=1S/C16H17N3O2/c1-9(2)21-16(20)18-11-6-13-12-5-10(8-17)3-4-14(12)19-15(13)7-11/h3-5,9,11,19H,6-7H2,1-2H3,(H,18,20) |
InChI 键 |
PHVMCWNVJBLADG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)NC1CC2=C(C1)NC3=C2C=C(C=C3)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanol](/img/structure/B8395323.png)
![2-Dichloromethyl-s-triazolo[1,5-a]pyridine](/img/structure/B8395331.png)


![4-[2-(2-bromophenyl)-ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B8395351.png)




![Ethyl-[1-(4-nitro-phenyl)-pyrrolidin-3-yl]-amine](/img/structure/B8395401.png)
![5-(Hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-YL)pentanal](/img/structure/B8395408.png)

![3-(3-{3-t-Butyl-5-[(isoquinoline-3-carbonyl)-amino]-pyrazol-1-yl}-phenyl)-propionic acid ethyl ester](/img/structure/B8395415.png)
![(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)Oxoacetamide](/img/structure/B8395419.png)
